molecular formula C9H15NO2 B12103545 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester CAS No. 54514-96-4

1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester

Cat. No.: B12103545
CAS No.: 54514-96-4
M. Wt: 169.22 g/mol
InChI Key: CFWZLIYRMYFCIH-UHFFFAOYSA-N
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Description

(4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which imparts specific stereochemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations for oxidation reactions , reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions include quaternary ammonium cations, alcohols, and various substituted derivatives. These products can serve as intermediates in the synthesis of more complex molecules or as final products with specific applications in different fields.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of rigid bicyclic structures on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a valuable tool for drug discovery and development .

Medicine

In medicine, derivatives of this compound may serve as potential therapeutic agents. The rigid bicyclic structure can impart specific binding properties to biological targets, enhancing the efficacy and selectivity of the compounds .

Industry

In the industrial sector, (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable intermediate in the synthesis of high-performance materials and additives .

Mechanism of Action

The mechanism of action of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target molecules, influencing their activity and function. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester include other bicyclic structures such as:

Uniqueness

The uniqueness of (4R,5R)-1-Azabicyclo[3.3.0]octane-4-carboxylic acid methyl ester lies in its specific stereochemistry and rigid bicyclic framework. These features impart distinct reactivity patterns and binding properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-10-5-2-3-8(7)10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWZLIYRMYFCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339719
Record name methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54514-96-4
Record name methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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